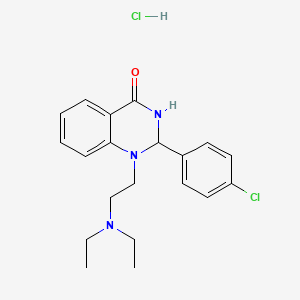
2-(4-Chlorophenyl)-2,3-dihydro-1-(2-(diethylamino)ethyl)-4(1H)-quinazolinone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a diethylaminoethyl chain, and a dihydroquinazolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride typically involves multiple steps. One common method starts with the preparation of the dihydroquinazolinone core, followed by the introduction of the chlorophenyl group and the diethylaminoethyl chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the dihydroquinazolinone core, potentially leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can alter the chlorophenyl group or the dihydroquinazolinone core, resulting in different structural analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but they often include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-1-(2-dimethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride
- 2-(4-Bromophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride
- 2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-one
Uniqueness
Compared to similar compounds, 2-(4-Chlorophenyl)-1-(2-diethylaminoethyl)-2,3-dihydroquinazolin-4-onehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
3519-97-9 |
|---|---|
Fórmula molecular |
C20H25Cl2N3O |
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-2,3-dihydroquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C20H24ClN3O.ClH/c1-3-23(4-2)13-14-24-18-8-6-5-7-17(18)20(25)22-19(24)15-9-11-16(21)12-10-15;/h5-12,19H,3-4,13-14H2,1-2H3,(H,22,25);1H |
Clave InChI |
ORMLBYCDXSXMKD-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=C(C=C3)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


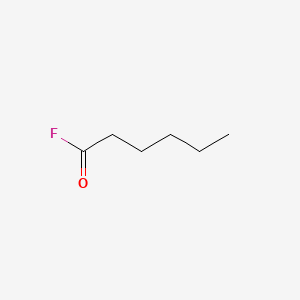

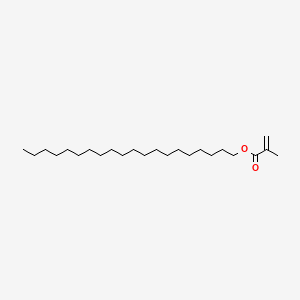
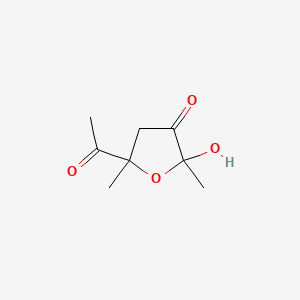
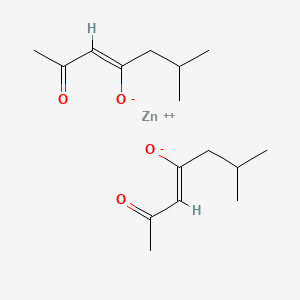
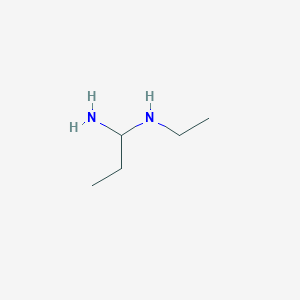
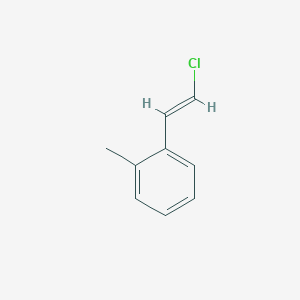
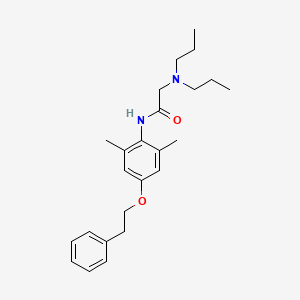

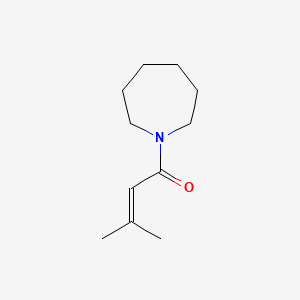
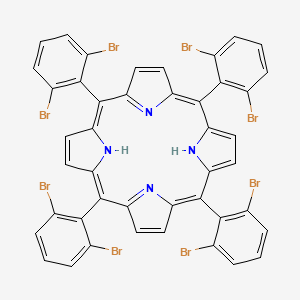

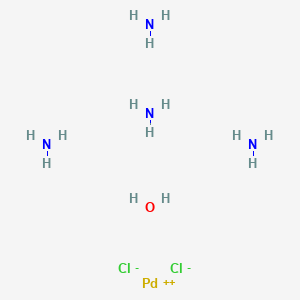
![2-[4-(Trifluoromethoxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B15341575.png)
